molecular formula C11H11F2NO2 B13112843 (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine

(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine

Katalognummer: B13112843
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: WIZTWMGNTAHDEN-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluorobenzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and difluoromethane.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed via cyclization reactions involving appropriate amine precursors.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolidine ring under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine: Unique due to its difluorobenzodioxole moiety.

    (2R)-2-(1,3-benzodioxol-4-yl)pyrrolidine: Lacks the difluoro substitution, leading to different chemical properties.

    (2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, affecting its reactivity and applications.

Uniqueness

The presence of the difluorobenzodioxole moiety in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C11H11F2NO2

Molekulargewicht

227.21 g/mol

IUPAC-Name

(2R)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2/t8-/m1/s1

InChI-Schlüssel

WIZTWMGNTAHDEN-MRVPVSSYSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F

Kanonische SMILES

C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.